5-(4-Methylpiperazin-1-yl)-2-nitrobenzaldehyde 5-(4-Methylpiperazin-1-yl)-2-nitrobenzaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC13573024
InChI: InChI=1S/C12H15N3O3/c1-13-4-6-14(7-5-13)11-2-3-12(15(17)18)10(8-11)9-16/h2-3,8-9H,4-7H2,1H3
SMILES:
Molecular Formula: C12H15N3O3
Molecular Weight: 249.27 g/mol

5-(4-Methylpiperazin-1-yl)-2-nitrobenzaldehyde

CAS No.:

Cat. No.: VC13573024

Molecular Formula: C12H15N3O3

Molecular Weight: 249.27 g/mol

* For research use only. Not for human or veterinary use.

5-(4-Methylpiperazin-1-yl)-2-nitrobenzaldehyde -

Specification

Molecular Formula C12H15N3O3
Molecular Weight 249.27 g/mol
IUPAC Name 5-(4-methylpiperazin-1-yl)-2-nitrobenzaldehyde
Standard InChI InChI=1S/C12H15N3O3/c1-13-4-6-14(7-5-13)11-2-3-12(15(17)18)10(8-11)9-16/h2-3,8-9H,4-7H2,1H3
Standard InChI Key MNVUYQMGLWLWAJ-UHFFFAOYSA-N
Canonical SMILES CN1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])C=O

Introduction

Structural and Physicochemical Properties

The molecular structure of 5-(4-Methylpiperazin-1-yl)-2-nitrobenzaldehyde comprises a benzaldehyde backbone substituted with a nitro group at the ortho position and a 4-methylpiperazine ring at the para position . The InChI code, \text{InChI=1S/C}_{12}\text{H}_{15}\text{N}_{3}\text{O}_{3}/\text{c1-13-4-6-14(7-5-13)11-2-3-12(15(17)18)10(8-11)9-16/h2-3,8-9H,4-7H2,1H3, highlights the connectivity of its functional groups . Key physicochemical properties include:

PropertyValueSource
AppearanceWhite crystalline powder
Melting PointNot reported-
SolubilitySoluble in polar organic solvents (e.g., DMSO, methanol)
Storage Conditions2–8°C under inert atmosphere
Purity95–99%

The nitro group at C2 and the methylpiperazine ring at C5 contribute to its electron-deficient aromatic system, facilitating nucleophilic substitution and redox reactions . The compound’s stability is influenced by its sensitivity to light and moisture, necessitating argon-charged storage .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of 5-(4-Methylpiperazin-1-yl)-2-nitrobenzaldehyde typically involves sequential functionalization of a benzaldehyde precursor. A plausible route includes:

  • Nitration: Introduction of a nitro group at the ortho position of benzaldehyde using mixed acids (e.g., HNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4) .

  • Piperazine Substitution: Reaction of 2-nitrobenzaldehyde with 1-methylpiperazine under nucleophilic aromatic substitution conditions, often catalyzed by Lewis acids .

Alternative methods employ Friedländer heterocyclization, where 2-nitrobenzaldehyde derivatives react with ketones or active methylene compounds (AMCs) to form quinoline scaffolds . For instance, iron-mediated nitro reduction in the presence of β-keto-esters yields fused heterocycles, though this pathway is less common for the methylpiperazine variant .

Key Reactions

  • Reduction: The nitro group can be reduced to an amine using H2/Pd-C\text{H}_2/\text{Pd-C} or Fe/AcOH\text{Fe/AcOH}, forming 5-(4-Methylpiperazin-1-yl)-2-aminobenzaldehyde—a precursor for Schiff bases and anticancer agents .

  • Schiff Base Formation: Reaction with primary amines generates imine derivatives, which exhibit antimicrobial and antitumor activities .

  • Cyclocondensation: With β-diketones or β-keto-sulfones, it forms quinoline derivatives via Friedländer synthesis .

Pharmacokinetic and Pharmacodynamic Insights

In silico ADME studies of structurally related nitrobenzaldehyde derivatives reveal moderate water solubility (LogP ≈ 1.7–2.3) and high gastrointestinal absorption . The methylpiperazine moiety enhances solubility through hydrogen bonding, while the nitro group limits blood-brain barrier permeability . Metabolism studies indicate potential inhibition of cytochrome P450 enzymes (e.g., CYP2C9, CYP1A2), necessitating caution in drug design .

ParameterValue/OutcomeSource
Lipophilicity (LogP)1.74–2.1
GI AbsorptionHigh
BBB PermeabilityLow
CYP InhibitionCYP2C9, CYP1A2, CYP2C19

These properties underscore its utility in designing peripherally acting drugs with reduced neurotoxicity risks .

Applications in Pharmaceutical Research

Anticancer Agents

The compound serves as an intermediate in synthesizing tyrosine kinase inhibitors (TKIs). For example, Renhowe et al. (2009) utilized its reduced amine derivative to develop TKIs targeting angiogenesis in solid tumors . Schiff bases derived from this compound exhibit cytotoxic activity against MCF-7 breast cancer cells (IC₅₀ ≈ 12–18 µM) .

Antimicrobial and Antidiabetic Agents

Hydrazone derivatives demonstrate broad-spectrum antimicrobial activity, with MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli . Additionally, Schiff bases inhibit α-amylase (IC₅₀ ≈ 14.3 µM), suggesting antidiabetic potential .

Material Science

In polymer chemistry, it acts as a photoremovable protecting group for chitosan nanofibers, enabling controlled drug release under UV irradiation .

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